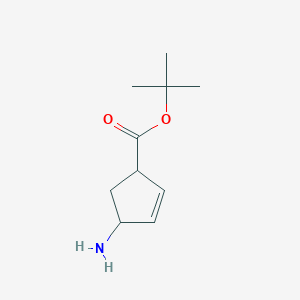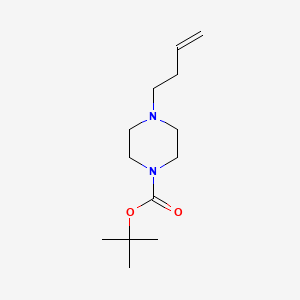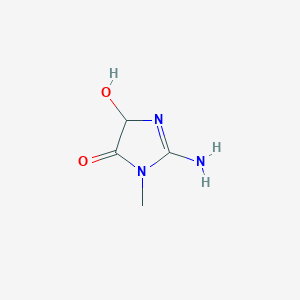![molecular formula C11H9N3O3S B13573559 7-methanesulfonyl-1H,2H,3H-imidazo[4,5-g]quinolin-2-one](/img/structure/B13573559.png)
7-methanesulfonyl-1H,2H,3H-imidazo[4,5-g]quinolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-methanesulfonyl-1H,2H,3H-imidazo[4,5-g]quinolin-2-one is a heterocyclic compound that belongs to the imidazoquinoline family This compound is characterized by its unique structure, which includes an imidazoquinoline core with a methanesulfonyl group attached
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-methanesulfonyl-1H,2H,3H-imidazo[4,5-g]quinolin-2-one typically involves multiple steps, starting from readily available precursors One common method involves the cyclization of appropriate intermediates under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography. The specific conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
7-methanesulfonyl-1H,2H,3H-imidazo[4,5-g]quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the methanesulfonyl group or other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at positions adjacent to the imidazole or quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., solvents, temperature).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
科学研究应用
7-methanesulfonyl-1H,2H,3H-imidazo[4,5-g]quinolin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in pathways related to DNA damage response and repair.
Medicine: It has shown promise as a therapeutic agent in preclinical studies, particularly in oncology, where it may enhance the efficacy of existing treatments.
Industry: The compound’s unique properties make it useful in the development of new materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of 7-methanesulfonyl-1H,2H,3H-imidazo[4,5-g]quinolin-2-one involves its interaction with specific molecular targets, such as enzymes involved in the DNA damage response. By inhibiting these enzymes, the compound can interfere with the repair of DNA damage, leading to increased sensitivity of cancer cells to chemotherapy and radiation therapy. The pathways involved include the ataxia telangiectasia mutated (ATM) kinase pathway, which plays a crucial role in the cellular response to DNA double-strand breaks.
相似化合物的比较
Similar Compounds
Imidazo[4,5-c]quinolin-2-one: A closely related compound with similar structural features but lacking the methanesulfonyl group.
Imidazo[1,2-a]pyridine: Another heterocyclic compound with a different ring fusion pattern.
Quinoline derivatives: Compounds with a quinoline core but different substituents.
Uniqueness
7-methanesulfonyl-1H,2H,3H-imidazo[4,5-g]quinolin-2-one is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, reactivity, and potential as an enzyme inhibitor, making it a valuable molecule for research and development in various fields.
属性
分子式 |
C11H9N3O3S |
|---|---|
分子量 |
263.27 g/mol |
IUPAC 名称 |
7-methylsulfonyl-1,3-dihydroimidazo[4,5-g]quinolin-2-one |
InChI |
InChI=1S/C11H9N3O3S/c1-18(16,17)7-2-6-3-9-10(14-11(15)13-9)4-8(6)12-5-7/h2-5H,1H3,(H2,13,14,15) |
InChI 键 |
YQAMTTQOGCUMIW-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)C1=CN=C2C=C3C(=CC2=C1)NC(=O)N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


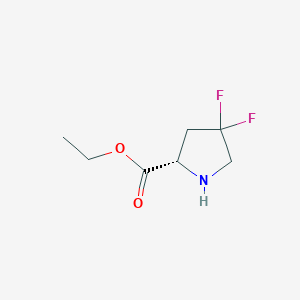

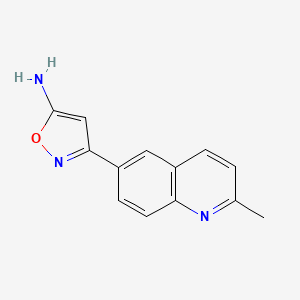
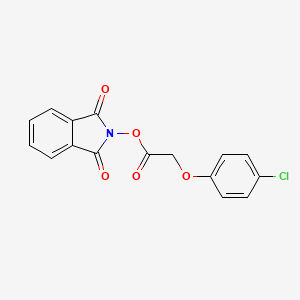
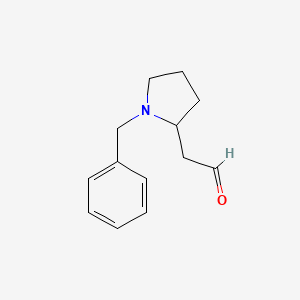
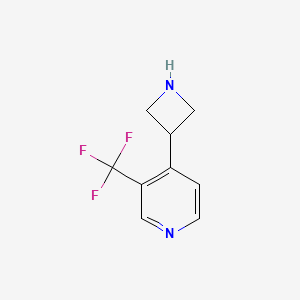
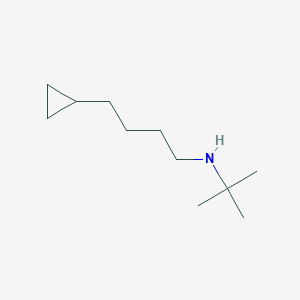
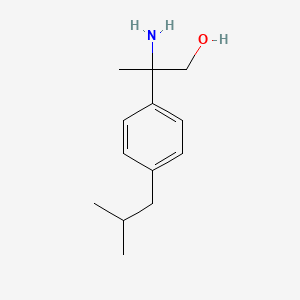
![1-[1-(5-Chloropyridin-2-yl)pyrrolidin-3-yl]piperidin-4-amine trihydrochloride](/img/structure/B13573539.png)
![2-Fluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13573540.png)
